(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride chemical properties
(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride chemical properties
Executive Summary
(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride (CAS 1421010-54-9) is a high-value chiral building block utilized extensively in the synthesis of pharmaceutical agents. Characterized by a saturated five-membered nitrogen heterocycle substituted at the C3 position with a hydroxyethyl side chain, this scaffold offers a unique combination of defined stereochemistry, water solubility, and bifunctional reactivity (secondary amine and primary alcohol).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and strategic applications in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The hydrochloride salt form enhances the stability and handling properties of the free base, which is otherwise a viscous, hygroscopic oil.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | (R)-2-(pyrrolidin-3-yl)ethanol hydrochloride |
| CAS Number (HCl Salt) | 1421010-54-9 |
| CAS Number (Free Base) | 1351597-21-1 |
| Molecular Formula | C₆H₁₃NO[1] · HCl |
| Molecular Weight | 151.63 g/mol (Salt); 115.17 g/mol (Base) |
| Appearance | White to off-white crystalline solid or powder |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM, ether |
| Chirality | (R)-enantiomer (C3 stereocenter) |
| SMILES | OCC[C@@H]1CNCC1.Cl |
Structural Analysis & Stereochemistry
The (R)-configuration at the C3 position is critical for biological recognition. Unlike the planar pyrrole, the pyrrolidine ring adopts a puckered envelope conformation. The hydroxyethyl side chain provides a flexible linker (approx. 3-4 Å extension) capable of hydrogen bonding interactions within a protein binding pocket, while the secondary amine serves as a vector for further diversification or salt bridge formation.
Validated Synthetic Methodology
Expert Insight: While direct reduction of pyrrolidine-3-acetic acid is possible, the most robust laboratory-scale synthesis utilizes a Boc-protection strategy to prevent catalyst poisoning and side reactions at the nitrogen center. The following protocol describes the reduction of the corresponding ester, followed by deprotection.
Synthesis Workflow Diagram
Caption: Step-wise synthesis of (R)-2-(pyrrolidin-3-yl)ethanol HCl from Boc-protected precursor.
Detailed Protocol
Step 1: Reduction of the Ester Intermediate
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Reagents: (R)-1-Boc-3-(methoxycarbonylmethyl)pyrrolidine (1.0 eq), LiBH₄ (2.0 eq), dry THF.
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Procedure:
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Dissolve the ester in anhydrous THF under N₂ atmosphere.
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Cool to 0°C. Slowly add LiBH₄ (lithium borohydride) to maintain chemo-selectivity (avoiding harsh LiAlH₄ conditions if other sensitive groups are present).
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Allow to warm to room temperature and stir for 4-6 hours.
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Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.
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Validation: Monitor disappearance of ester peak (~1735 cm⁻¹) via IR or TLC.
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Step 2: Boc-Deprotection & Salt Formation
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Reagents: Intermediate B, 4M HCl in 1,4-dioxane.
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Procedure:
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Dissolve the N-Boc alcohol in minimal 1,4-dioxane or DCM.
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Add 4M HCl/dioxane (5-10 eq) dropwise at 0°C.
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Stir at room temperature for 2 hours. The product often precipitates as a white solid.
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Isolation: Filter the precipitate under inert gas (Ar/N₂). Wash with cold Et₂O to remove organic impurities.
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Drying: Dry under high vacuum to remove traces of HCl gas.
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Reactivity & Functionalization Strategies
The molecule possesses two nucleophilic centers with distinct reactivity profiles: the secondary amine (pKa ~11) and the primary alcohol (pKa ~16) .
Chemo-Selectivity Map
Caption: Divergent reactivity pathways. N-functionalization typically proceeds without protecting the alcohol. O-functionalization requires prior N-protection.
Strategic Note: To functionalize the alcohol selectively (e.g., converting to a mesylate for cyclization or substitution), the nitrogen must first be protected (e.g., Boc, Cbz) or alkylated. Attempting to activate the alcohol in the presence of the free amine will lead to self-polymerization or intramolecular cyclization.
Applications in Drug Discovery[2][11][12][13]
This scaffold is a "privileged structure" in medicinal chemistry, often used to improve physicochemical properties (solubility, logD) or to probe stereochemical space in binding pockets.
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Kinase Inhibitors: The pyrrolidine ring acts as a solubilizing group attached to the hinge-binding motif of kinase inhibitors. The hydroxyethyl tail can extend into the solvent front or form H-bonds with ribose-binding residues.
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GPCR Ligands: Used in the synthesis of histamine H3 antagonists and muscarinic receptor ligands. The basic nitrogen mimics the endogenous neurotransmitter amine.
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Fragment-Based Drug Design (FBDD): The low molecular weight and high solubility make it an ideal fragment for crystallographic screening.
Case Study Reference: In the development of novel antifibrotic agents, the (R)-pyrrolidine-3-ethanol moiety was utilized to link a naphthyridine core to a polar tail, significantly improving oral bioavailability compared to the rigid pyrrolidine analog [1].
Safety & Handling Protocols
Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage & Stability:
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere (Ar/N₂).
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Temperature: Stable at room temperature, but long-term storage at 2-8°C is recommended to prevent discoloration.
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Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.
Handling Procedure: Always wear nitrile gloves and safety goggles. Weigh the compound in a fume hood to avoid inhalation of dust. If the compound becomes sticky (absorbs water), it can be recrystallized from Ethanol/Ether.
References
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PubChem. (2025).[2] Compound Summary: (R)-2-(Pyrrolidin-3-yl)ethanol hydrochloride. National Library of Medicine.[2] [Link]
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ChemicalRegister. (2023). Supplier and Synthesis Data for CAS 1421010-54-9. [Link]
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Royal Society of Chemistry. (2016). Synthesis of Pyrrolidine Derivatives in Drug Discovery. Organic & Biomolecular Chemistry. [Link]
